

# Protocol for Phenol-Chloroform DNA Extraction from Whole Blood

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## Compound of Interest

Compound Name: Sodium phenol

Cat. No.: B8718760

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## Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation of high-molecular-weight genomic DNA from whole blood samples using the phenol-chloroform extraction method. This organic extraction technique is a robust and cost-effective method for obtaining high-quality DNA suitable for a variety of downstream applications, including polymerase chain reaction (PCR), restriction enzyme digestion, Southern blotting, and next-generation sequencing.

The principle of this method lies in the differential solubility of nucleic acids, proteins, and lipids in organic solvents. Phenol denatures proteins, while chloroform denatures proteins and solubilizes lipids. Following centrifugation, the sample separates into three phases: an upper aqueous phase containing the DNA, an interphase with denatured proteins, and a lower organic phase with lipids and other cellular debris. The DNA is then precipitated from the aqueous phase, typically with ethanol or isopropanol, washed, and resuspended in a suitable buffer.

While effective, it is crucial to note that phenol and chloroform are hazardous chemicals and should be handled with appropriate safety precautions in a chemical fume hood.

## Quantitative Data Summary

The yield and purity of DNA extracted using the phenol-chloroform method can vary depending on the specific protocol, the volume of the blood sample, and the white blood cell count of the donor. The following table summarizes typical quantitative data for this method.

Parameter	Phenol-Chloroform Method	Commercial Kit Method	Reference
DNA Yield (µg/mL of blood)	30 - 50	20 - 40	[1][2]
A260/A280 Ratio	1.7 - 1.9	1.8 - 2.0	[1][3][4]
A260/A230 Ratio	> 1.5	> 1.8	[1]

Note: An A260/A280 ratio of ~1.8 is generally considered indicative of pure DNA.[5][6][7] Ratios lower than this may indicate protein contamination, while higher ratios can suggest RNA contamination.[8] The A260/A230 ratio is a secondary measure of purity, with values above 1.8 generally indicating minimal contamination from organic compounds.

## Experimental Protocol

This protocol is optimized for the extraction of genomic DNA from 5 mL of whole blood collected in EDTA tubes.

## Materials and Reagents:

- Whole blood collected in EDTA tubes
- Red Blood Cell (RBC) Lysis Buffer (155 mM NH<sub>4</sub>Cl, 10 mM KHCO<sub>3</sub>, 0.1 mM EDTA)
- Cell Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS)
- Proteinase K (20 mg/mL solution)
- RNase A (10 mg/mL solution)
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 8.0
- Chloroform:Isoamyl Alcohol (24:1)

- 5 M Sodium Acetate (NaOAc), pH 5.2
- 100% Ethanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) or Nuclease-Free Water
- Microcentrifuge tubes (1.5 mL and 2 mL)
- 50 mL conical tubes
- Pipettes and sterile, filter-barrier pipette tips
- Vortex mixer
- Microcentrifuge and a refrigerated centrifuge for 50 mL tubes
- Water bath or heat block

## Procedure:

1. Red Blood Cell Lysis and Leukocyte Pellet Collection: a. Transfer 5 mL of whole blood to a 50 mL conical tube. b. Add 45 mL of cold RBC Lysis Buffer. c. Invert the tube several times to mix and incubate on ice for 15-30 minutes, or until the solution becomes clear red. d. Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the white blood cells. e. Carefully decant the supernatant without disturbing the white blood cell pellet. f. Resuspend the pellet in 1 mL of RBC Lysis Buffer and transfer to a 1.5 mL microcentrifuge tube. g. Centrifuge at 12,000 x g for 1 minute at 4°C. h. Discard the supernatant.
2. Cell Lysis and Protein Digestion: a. Add 500 µL of Cell Lysis Buffer to the leukocyte pellet. b. Add 25 µL of Proteinase K (20 mg/mL) to the lysate. c. Vortex briefly to mix. d. Incubate at 55-65°C for 1-2 hours, or overnight, with occasional mixing, until the solution is clear and viscous. e. Add 5 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
3. Phenol-Chloroform Extraction: a. Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate. b. Mix thoroughly by inverting the tube for 5-10 minutes. Do not vortex, as this can shear the high-molecular-weight DNA. c.

Centrifuge at 12,000 x g for 10 minutes at room temperature. The mixture will separate into three phases. d. Carefully transfer the upper aqueous phase containing the DNA to a new clean 1.5 mL microcentrifuge tube. Be cautious not to disturb the interphase.

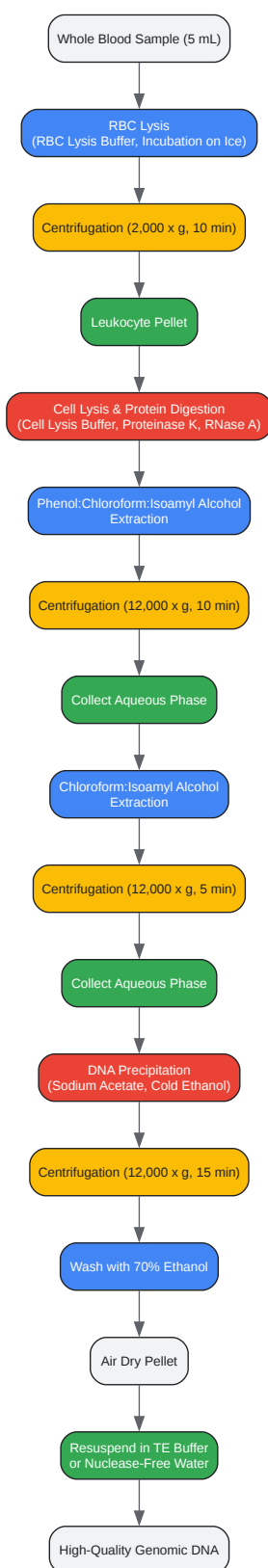
4. Chloroform Extraction: a. Add an equal volume (500  $\mu$ L) of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase. b. Mix by inverting the tube for 5 minutes. c. Centrifuge at 12,000 x g for 5 minutes at room temperature. d. Carefully transfer the upper aqueous phase to a new clean 1.5 mL microcentrifuge tube.

5. DNA Precipitation: a. Add 1/10th volume (50  $\mu$ L) of 5 M Sodium Acetate to the aqueous phase and mix gently. b. Add 2-2.5 volumes (1.25 - 1.5 mL) of ice-cold 100% ethanol. c. Invert the tube gently several times until the DNA precipitates and forms a visible white, stringy mass. d. Incubate at -20°C for at least 1 hour to overnight to enhance precipitation.

6. DNA Pellet Washing and Resuspension: a. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA. b. Carefully decant the supernatant. c. Add 1 mL of ice-cold 70% ethanol to wash the DNA pellet. d. Centrifuge at 12,000 x g for 5 minutes at 4°C. e. Carefully decant the ethanol and air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet, as it will be difficult to dissolve. f. Resuspend the DNA pellet in 50-100  $\mu$ L of TE Buffer or nuclease-free water by gently pipetting up and down. Incubate at 65°C for 10 minutes to aid in dissolution if necessary.

7. DNA Quantification and Quality Assessment: a. Determine the DNA concentration and purity by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer (e.g., NanoDrop). b. The quality of the extracted DNA can be further assessed by running an aliquot on a 0.8% agarose gel. High-molecular-weight genomic DNA should appear as a sharp, high-molecular-weight band.

## Experimental Workflow Diagram



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